Decylplastoquinone

NAD(P)H dehydrogenase Chlororespiration Quinone electron acceptor

Decylplastoquinone (DPQ, CAS 112055-76-2) is a synthetic lipophilic analog of plastoquinone featuring a decyl side chain (C10) at position 5 of the 2,3-dimethyl-1,4-benzoquinone core. It serves as a functional substitute for the natural plastoquinone pool (PQ-9) in vitro, offering a well-defined redox potential and solubility profile for mechanistic studies in photosynthetic electron transport.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 112055-76-2
Cat. No. B040739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecylplastoquinone
CAS112055-76-2
Synonymsdecyl-plastoquinone
decylplastoquinone
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C
InChIInChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3
InChIKeyAPNQQQRDLMWNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decylplastoquinone (DPQ) CAS 112055-76-2: A Defined Electron Carrier for Photosynthetic and Mitochondrial Research


Decylplastoquinone (DPQ, CAS 112055-76-2) is a synthetic lipophilic analog of plastoquinone featuring a decyl side chain (C10) at position 5 of the 2,3-dimethyl-1,4-benzoquinone core [1]. It serves as a functional substitute for the natural plastoquinone pool (PQ-9) in vitro, offering a well-defined redox potential and solubility profile for mechanistic studies in photosynthetic electron transport [2]. Unlike the heterogeneous C45-plastoquinone, DPQ provides a single molecular species enabling precise kinetic and structural analyses.

Why Decylplastoquinone (DPQ) Is Not Interchangeable with Decylubiquinone or Menadione


Decylplastoquinone cannot be substituted by decylubiquinone or menadione without altering experimental outcomes. Although all three function as artificial quinone electron acceptors, they exhibit distinct redox potentials, steric interactions, and enzyme specificities. DPQ uniquely supports the native Qn site conformation of the cytochrome b6f complex as demonstrated by cryo-EM [1], whereas decylubiquinone fails to replicate this physiological binding mode. In kinetic assays, NAD(P)H dehydrogenase displays differential acceptor preferences [2], and zeta-carotene desaturase is exclusively stimulated by DPQ among synthetic quinones [3]. Interchanging these quinones compromises both structural and functional fidelity in photosynthetic and metabolic studies.

Quantitative Differentiation of Decylplastoquinone (DPQ) Against Key Comparators


Superior Electron Acceptor in NAD(P)H Dehydrogenase Assays

In a comparative study of four quinone electron acceptors, decylplastoquinone and decylubiquinone both supported NAD(P)H oxidation by chloroplast membrane dehydrogenase from Pleurochloris meiringensis, while menadione and coenzyme Q0 were less effective. The enzyme exhibited distinct Km values for NADH and NADPH with DPQ as the acceptor [1].

NAD(P)H dehydrogenase Chlororespiration Quinone electron acceptor

Exclusive Stimulation of Zeta-Carotene Desaturase Activity

Decylplastoquinone and decylubiquinone are the only quinones capable of stimulating zeta-carotene desaturase activity in Capsicum annuum. Both compounds significantly enhance enzyme activity and increase the lycopene-to-neurosporene product ratio. Other quinones tested, including natural plastoquinone analogs, showed no stimulatory effect [1].

Carotenoid biosynthesis Zeta-carotene desaturase Enzyme activation

Native-Like Binding at Cytochrome b6f Qn Site Revealed by Cryo-EM

Cryo-EM structures of spinach cytochrome b6f complex at 1.9-2.2 Å resolution reveal that decylplastoquinone binds in an unexpected orientation within the haem ligand niche that constitutes the plastoquinol reduction site (Qn) [1]. This binding mode mimics the natural substrate plastoquinol and is distinct from the binding orientation observed for ubiquinone-based analogs.

Photosynthesis Cytochrome b6f Cryo-EM structure

Membrane Permeability Advantage of Plastoquinone Moiety Over Ubiquinone

In a comparative kinetic analysis of mitochondria-targeted antioxidants, the plastoquinone-containing conjugate SkQ1 exhibited greater permeability through bilayer lipid membranes compared to the ubiquinone-containing analog MitoQ [1]. This enhanced permeation is attributed to the inherent physicochemical properties of the plastoquinone moiety present in DPQ.

Mitochondrial targeting Membrane permeability Antioxidant

Decylplastoquinone (DPQ) Research Application Scenarios


Photosynthetic Electron Transport Chain Studies

DPQ is the preferred electron acceptor for in vitro reconstitution of the photosynthetic electron transport chain, particularly for analyzing cytochrome b6f complex function. Its binding at the Qn site, confirmed by cryo-EM [1], and its ability to support NAD(P)H dehydrogenase activity [2] make it essential for dissecting plastoquinone pool dynamics.

Carotenoid Biosynthesis Pathway Elucidation

DPQ is uniquely required to activate zeta-carotene desaturase in vitro, a key step in carotenoid biosynthesis [1]. Researchers investigating this pathway must procure DPQ to achieve detectable enzyme activity.

Mitochondrial-Targeted Antioxidant Design

The plastoquinone moiety of DPQ confers higher membrane permeability compared to ubiquinone-based structures [1]. This property informs the design of mitochondrially-targeted antioxidants and redox probes where rapid bilayer crossing is desired.

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